molecular formula C21H15BrFN5OS B12028441 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 726158-09-4

2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B12028441
CAS No.: 726158-09-4
M. Wt: 484.3 g/mol
InChI Key: QQDNNGWLUYKPBI-UHFFFAOYSA-N
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Description

2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound that features a unique combination of bromophenyl, pyridinyl, triazolyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the bromophenyl and pyridinyl groups. The final step involves the attachment of the fluorophenylacetamide moiety. Common reagents used in these reactions include bromine, pyridine, and fluorobenzene derivatives, under conditions such as reflux and the use of catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromophenyl and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the bromophenyl or pyridinyl positions.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: It might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are likely mediated through binding to these targets, altering their activity and downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenethyl alcohol: Shares the bromophenyl group but lacks the triazole and pyridinyl moieties.

    Interhalogen compounds: Contain halogen atoms but differ significantly in structure and reactivity.

    Disilane-bridged architectures: Feature silicon-silicon bonds and are used in materials science.

Uniqueness

What sets 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

726158-09-4

Molecular Formula

C21H15BrFN5OS

Molecular Weight

484.3 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C21H15BrFN5OS/c22-15-5-7-16(8-6-15)28-20(14-9-11-24-12-10-14)26-27-21(28)30-13-19(29)25-18-4-2-1-3-17(18)23/h1-12H,13H2,(H,25,29)

InChI Key

QQDNNGWLUYKPBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)F

Origin of Product

United States

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